2,2'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis(1H-isoindole-1,3(2H)-dione)
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Overview
Description
2-(4-{6-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique structure combining isoindole and pyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{6-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The initial steps often include the formation of the isoindole and pyrimidine cores, followed by their coupling through various condensation reactions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-{6-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isoindole or pyrimidine derivatives .
Scientific Research Applications
2-(4-{6-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-{6-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindole derivatives: These compounds share the isoindole core and exhibit similar chemical properties and reactivity.
Pyrimidine derivatives: These compounds share the pyrimidine core and are often studied for their biological activities and potential therapeutic applications.
Uniqueness
2-(4-{6-[4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combined isoindole and pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C38H22N4O4 |
---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
2-[4-[6-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C38H22N4O4/c43-35-28-10-4-5-11-29(28)36(44)41(35)26-18-14-23(15-19-26)32-22-33(40-34(39-32)25-8-2-1-3-9-25)24-16-20-27(21-17-24)42-37(45)30-12-6-7-13-31(30)38(42)46/h1-22H |
InChI Key |
AODXKMMADGPFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)N7C(=O)C8=CC=CC=C8C7=O |
Origin of Product |
United States |
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